N6-(6-Aminohexyl)-FAD

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

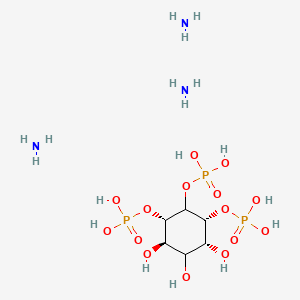

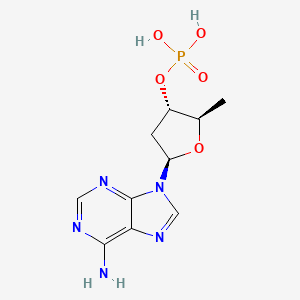

N6-(6-Aminohexyl)-FAD is a derivative of FAD (Flavin Adenine Dinucleotide), a coenzyme involved in several important metabolic reactions. It is a dATP analog that contains a primary amino group attached via a 6-carbon linker at the N6-position of the purine base1. It can be incorporated into DNA by nick translation in the presence of dTTP, dGTP, and dCTP1.

Synthesis Analysis

The synthesis of a new coenzyme A analogue, N6-[N-(6-aminohexyl)carbamoylmethyl]-CoA, suitable for immobilisation through its terminal amino group to support matrices, has been described2. The synthetic route starts with bis (CoA) and involves alkylation with iodoacetic acid and rearrangement yielding bis (N6-carboxymethyl-CoA), elongation of the carboxymethyl terminal with 1,6-diaminohexane using carbodiimide to yield bis (N6-[N-(6-aminohexyl)-carbamoylmethyl]-CoA) and finally the splitting of this bis [CoA analogue) through reduction with dithiothreitol to give the final product2.

Molecular Structure Analysis

The molecular formula of N6-(6-Aminohexyl)-ATP-Biotin, a similar compound, is C26H43N8O15P3S (free acid) with a molecular weight of 832.65 g/mol (free acid) and an exact mass of 832.18 g/mol (free acid)3.

Chemical Reactions Analysis

N6-(6-Aminohexyl)-FAD can be used in various chemical reactions. For instance, it has been used in an antibody-free, FTO-assisted chemical labeling method termed m6A-SEAL for specific m6A detection4. It has also been used in the site-specific enzymic incorporation of an unnatural base, N6-(6-aminohexyl)isoguanosine, into RNA5.Physical And Chemical Properties Analysis

The physical and chemical properties of N6-(6-Aminohexyl)-FAD are not explicitly mentioned in the search results. However, for a similar compound, N6-(6-Aminohexyl)-ATP-Biotin, it is provided as a solution in water, colorless to slightly yellow, with a concentration of 5.0 mM - 5.5 mM and pH of 7.5 ±0.53.科学的研究の応用

Synthesis and Derivatization

- N6-(6-Aminohexyl)-FAD has been synthesized and used as a starting compound for further derivatizations, showing its utility in the preparation of various biochemical compounds (Bückmann et al., 1997).

Enzyme Modification and Stability

- This compound has been utilized in the creation of semi-synthetic oxidases. For instance, N6-(6-carbamoylhexyl)-FAD-D-amino acid oxidase, prepared using N6-(6-carboxyhexyl)-FAD, demonstrated increased stability and meso-thermostability compared to the native enzyme (Stocker et al., 1996).

Biochemical and Molecular Studies

- N6-(6-Aminohexyl)-FAD has been synthesized through an improved method for biochemical applications, highlighting its importance in molecular and enzymatic studies (Saleh et al., 1995).

Enzyme Reactivation and Immunoassays

- The compound has been used in the reactivation of apoenzymes and in the development of immunoassays. For example, anti-flavin antibodies were elicited to N6-(6-Aminohexyl)-FAD, demonstrating its utility in creating specific probes for detecting proteins with covalently bound flavin (Barber et al., 1987).

Enzyme-Cofactor Interaction Studies

- Research involving N6-(6-Aminohexyl)-FAD has facilitated the understanding of enzyme-cofactor interactions, aiding in the exploration of enzymatic mechanisms and structures (Macheroux et al., 1993).

Safety And Hazards

将来の方向性

The future directions of N6-(6-Aminohexyl)-FAD could involve its use in various applications such as enrichment, imaging, and sequencing to drive future functional studies of m6A and other modifications4. It could also be used in the development of new methods for the detection of RNA modifications4.

特性

CAS番号 |

76748-73-7 |

|---|---|

製品名 |

N6-(6-Aminohexyl)-FAD |

分子式 |

C₃₃H₄₆N₁₀O₁₅P₂ |

分子量 |

884.72 |

同義語 |

Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(6-Aminohexyl)adenosine; Benzo[g]pteridine, Riboflavin 5’-(Trihydrogen diphosphate) Deriv.; Flavin N6-(6-aminohexyl)adenine Dinucleotide; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![VIC[mouse reduced]](/img/structure/B1141984.png)